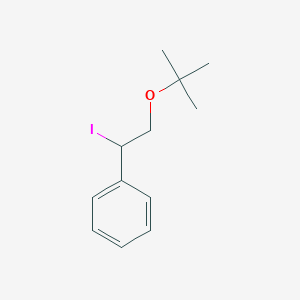
(2-tert-Butoxy-1-iodoethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-tert-Butoxy-1-iodoethyl)benzene is an organic compound that features a benzene ring substituted with a tert-butoxy group and an iodoethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-tert-Butoxy-1-iodoethyl)benzene typically involves the reaction of tert-butyl alcohol with 2-iodoethylbenzene under specific conditions. The reaction is often catalyzed by a strong acid, such as sulfuric acid, to facilitate the formation of the tert-butoxy group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(2-tert-Butoxy-1-iodoethyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodo group can be substituted by other nucleophiles in the presence of suitable catalysts.
Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction Reactions: The iodo group can be reduced to form the corresponding ethylbenzene derivative.
Common Reagents and Conditions
Substitution: Common reagents include sodium iodide (NaI) in acetone, which facilitates the substitution of the iodo group.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used as oxidizing agents.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Major Products Formed
Substitution: Depending on the nucleophile, products such as (2-tert-Butoxy-1-chloroethyl)benzene or (2-tert-Butoxy-1-bromoethyl)benzene can be formed.
Oxidation: Products may include benzoic acid derivatives.
Reduction: The major product is typically ethylbenzene.
Aplicaciones Científicas De Investigación
(2-tert-Butoxy-1-iodoethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2-tert-Butoxy-1-iodoethyl)benzene involves its interaction with various molecular targets. The tert-butoxy group can act as a steric hindrance, affecting the reactivity of the compound. The iodo group can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. These interactions can influence the compound’s behavior in different chemical and biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- (2-tert-Butoxy-1-chloroethyl)benzene
- (2-tert-Butoxy-1-bromoethyl)benzene
- (2-tert-Butoxy-1-fluoroethyl)benzene
Uniqueness
(2-tert-Butoxy-1-iodoethyl)benzene is unique due to the presence of the iodo group, which is larger and more polarizable compared to other halogens. This makes the compound more reactive in certain types of chemical reactions, such as nucleophilic substitution. Additionally, the tert-butoxy group provides steric hindrance, which can influence the compound’s reactivity and stability.
Propiedades
Número CAS |
111558-77-1 |
|---|---|
Fórmula molecular |
C12H17IO |
Peso molecular |
304.17 g/mol |
Nombre IUPAC |
[1-iodo-2-[(2-methylpropan-2-yl)oxy]ethyl]benzene |
InChI |
InChI=1S/C12H17IO/c1-12(2,3)14-9-11(13)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3 |
Clave InChI |
CWCAKNLDPUWVHV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OCC(C1=CC=CC=C1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


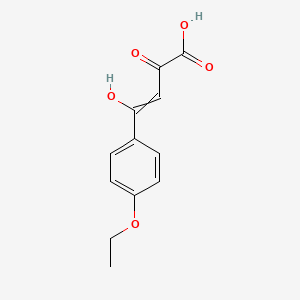

![Imidazo[2,1-b]thiazole, 6-(4-chlorophenyl)-3-methyl-5-nitroso-](/img/structure/B14310765.png)
![2-{[(5,6-Dichloro-1H-benzimidazol-2-yl)sulfanyl]methyl}-1,3-benzothiazole](/img/structure/B14310768.png)
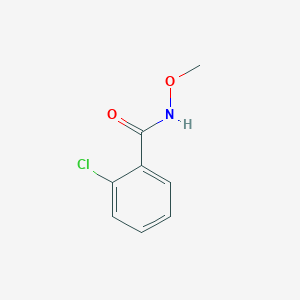
![N~1~,N~4~-Bis[3-(diethylamino)propyl]butane-1,4-diamine](/img/structure/B14310780.png)

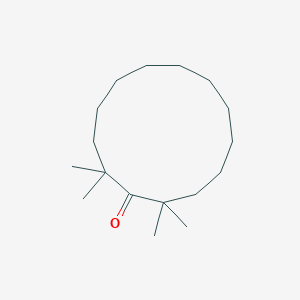
![5-[(1H-Pyrrol-1-yl)methyl]furan-2(5H)-one](/img/structure/B14310802.png)
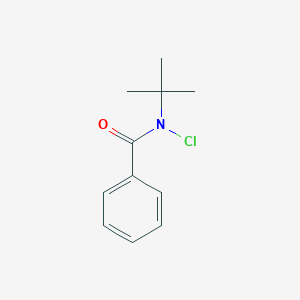

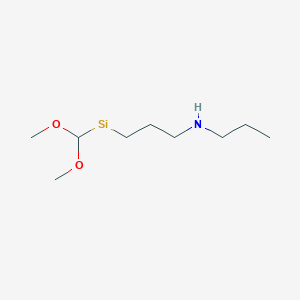
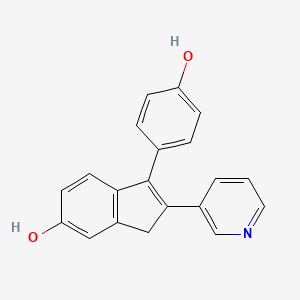
![7-Isothiocyanatobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14310833.png)
